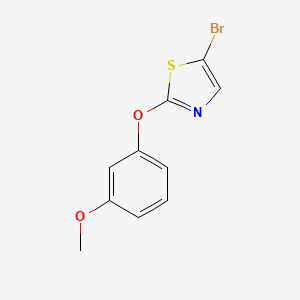
1-Cyclopentylazetidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclopentylazetidin-3-ol is represented by the formula C8H15NO . It’s a cyclic lactam compound, which means it contains a lactam ring - a cyclic amide.Physical And Chemical Properties Analysis
1-Cyclopentylazetidin-3-ol has a molecular weight of 141.21 g/mol. More detailed physical and chemical properties might be available in specialized chemical databases or literature .Scientific Research Applications
Synthetic Chemistry
Azetidines are considered important in synthetic chemistry due to their reactivity. They are used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Medicinal Chemistry
Azetidines are found in many natural products and are considered important in medicinal chemistry. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .
Proteolytic Enzymes in Molecular Biology
Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, are an important class of enzymes in molecular biology. While not specific to azetidines, these enzymes are often used in research applications that involve the synthesis and manipulation of proteins .
Cosmetics
While not specific to azetidines, certain organic compounds are used in the formulation of moisturizers, which are widely used in cosmetics to combat dry skin .
properties
IUPAC Name |
1-cyclopentylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-5-9(6-8)7-3-1-2-4-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYMOBMZYNSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylazetidin-3-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


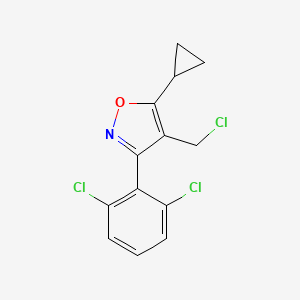
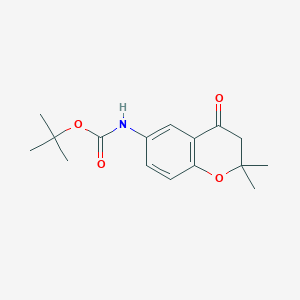

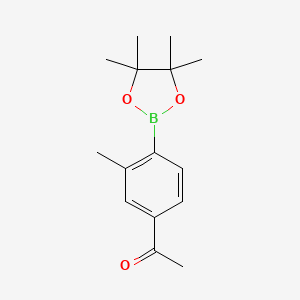

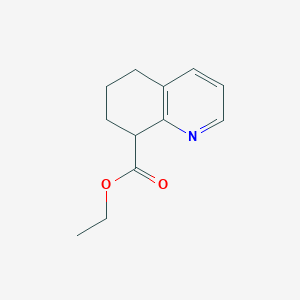
![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)

![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)



